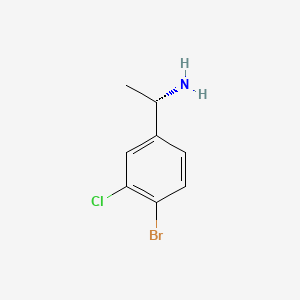
3-(Di-tert-butylphosphonium)propane sulfonate
Overview
Description
3-(Di-tert-butylphosphonium)propane sulfonate is a chemical compound known for its use in palladium-catalyzed cross-coupling reactions. It is also utilized in organic synthesis due to its stability and solubility properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Di-tert-butylphosphonium)propane sulfonate typically involves the reaction of di-tert-butylphosphine with propane sulfonic acid. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and moisture sensitivity . The compound is then purified to achieve a high purity level, often around 97% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Di-tert-butylphosphonium)propane sulfonate undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings.
Substitution Reactions: The compound can participate in substitution reactions where the phosphonium group is replaced by other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene or tetrahydrofuran. The reactions are typically carried out under inert gas conditions to prevent oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific type of cross-coupling or substitution reaction being performed. Generally, the products are complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-(Di-tert-butylphosphonium)propane sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Di-tert-butylphosphonium)propane sulfonate involves its role as a ligand in palladium-catalyzed reactions. It coordinates with the palladium center, stabilizing the catalyst and facilitating the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylphosphine: Similar in structure but lacks the sulfonate group, making it less soluble in water.
Propane sulfonic acid: Contains the sulfonate group but lacks the phosphonium group, limiting its use in catalysis.
Triphenylphosphine: Another common ligand in catalysis but with different solubility and reactivity properties.
Uniqueness
3-(Di-tert-butylphosphonium)propane sulfonate is unique due to its combination of the phosphonium and sulfonate groups, providing both stability and solubility. This makes it particularly effective in palladium-catalyzed cross-coupling reactions, where it enhances the efficiency and selectivity of the catalyst .
Properties
IUPAC Name |
3-ditert-butylphosphaniumylpropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O3PS/c1-10(2,3)15(11(4,5)6)8-7-9-16(12,13)14/h7-9H2,1-6H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNPRWMRUCIEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[PH+](CCCS(=O)(=O)[O-])C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![sodium;(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8048117.png)


![4-(Benzyloxy)benzo[b]thiophene](/img/structure/B8048135.png)



